molecular formula C20H17N3O3 B2599595 N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 850540-23-7

N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No.: B2599595
CAS No.: 850540-23-7
M. Wt: 347.374
InChI Key: BGMFNJPBCZQWRD-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (8-oxa-3,5-diazatricyclo system) fused with a 6-oxo group and an acetamide side chain substituted at the 2,6-dimethylphenyl position.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12-6-5-7-13(2)17(12)22-16(24)10-23-11-21-18-14-8-3-4-9-15(14)26-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMFNJPBCZQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide involves multiple steps. One common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then subjected to further reactions to introduce the complex tricyclic structure.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride, 2,6-dimethylphenylamine, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Use Evidence Source
Target Compound 8-oxa-3,5-diazatricyclo 2,6-dimethylphenyl, 6-oxo Potential agrochemical N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole + naphthalene Phenyl, naphthyloxy Synthetic intermediate
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) Oxazolidinyl Methoxy, 2-oxo Fungicide
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[...]acetamide Thia-triazatricyclo Phenyl, acetyl Undisclosed

Table 2: Spectral Data Highlights

Compound IR C=O Stretch (cm⁻¹) ¹H NMR Key Shifts (δ ppm) Notable Features
Target Compound ~1670 (predicted) 5.4–5.5 (–OCH2/NCH2CO–) Deshielded protons in tricyclic core
6b () 1682 8.36 (triazole), 10.79 (–NH) Nitro group shifts at 1504 cm⁻¹
Oxadixyl () N/A N/A Methoxy group enhances lipophilicity

Research Implications

The target compound’s structural uniqueness positions it as a candidate for further agrochemical or pharmaceutical studies. Its tricyclic core may offer advantages in target selectivity over triazole-based analogs () or sulfur-containing systems (). Comparative synthesis strategies (e.g., cycloaddition in ) and spectral analysis methods () provide robust frameworks for future characterization.

Biological Activity

N-(2,6-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 290.32 g/mol

Research indicates that this compound exhibits several biological activities:

  • Cognitive Enhancement : In studies involving rat models, the compound demonstrated significant improvement in learning and memory tasks. It was particularly effective in reversing amnesia induced by electroconvulsive shock and scopolamine .
  • Neuroprotective Effects : The compound has been shown to enhance cognitive functions by modulating neurotransmitter systems. It appears to facilitate synaptic plasticity and improve neuronal survival under stress conditions.

Study 1: Cognitive Function Improvement

In a controlled study involving rats subjected to amnesia models (electroconvulsive shock and scopolamine-induced), this compound was administered prior to training sessions. The results indicated a significant improvement in memory retention compared to control groups receiving placebo treatments .

Study 2: Mechanistic Insights

Further investigations into the mechanisms revealed that the compound may enhance cholinergic activity in the brain, which is crucial for memory formation and retrieval processes. This was supported by behavioral assessments that showed improved performance in tasks requiring cognitive flexibility and memory recall.

Comparative Biological Activity Table

Compound NameActivity TypeModel UsedKey Findings
N-(2,6-dimethylphenyl)-2-{...}Cognitive EnhancementRat Amnesia ModelsSignificant improvement in memory retention
AniracetamCognitive EnhancementRat Behavioral TestsWeaker effects compared to the target compound
GuaiacolMutagenicity StudiesBacterial AssaysNot mutagenic in Ames test

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